molecular formula C5H11ClFN B8137252 (2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride

(2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride

Cat. No.: B8137252
M. Wt: 139.60 g/mol
InChI Key: OPLZEFBPWWZOHT-UYXJWNHNSA-N
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Description

(2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₅H₁₁ClFN and a molecular weight of 139.60 g/mol . Its stereochemistry is defined by the (2S,4R) configuration, which influences its physical, chemical, and biological properties. The compound is synthesized via cyclization and chiral resolution steps (e.g., using chiral HPLC) to ensure stereochemical purity .

Properties

IUPAC Name

(2S,4R)-4-fluoro-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLZEFBPWWZOHT-UYXJWNHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CN1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

L-Proline serves as a chiral starting material due to its pre-existing stereochemistry. The synthesis involves:

  • N-Methylation : Alkylation of L-proline using methyl iodide (MeI) in the presence of NaH or K₂CO₃.

  • Fluorination : Halogenation at C4 using Selectfluor or N-fluorobenzenesulfonimide (NFSI), followed by dehydrohalogenation.

  • Reductive Amination : Introduction of the 2-methyl group via Eschweiler-Clarke methylation.

  • Cyclization : Ring closure under hydrogenation (Pd/C) or LiAlH₄.

  • Resolution : Chiral HPLC or diastereomeric salt formation to isolate the (2S,4R) isomer.

  • Hydrochloride Formation : Treatment with HCl to yield the final product.

Key Data

StepReagents/ConditionsYield (%)Stereochemical Control Mechanism
N-MethylationMeI, NaH, THF, 0°C → RT, 4h85–90Retention of L-proline chirality
FluorinationSelectfluor, DMF, 60°C, 12h70–75SN2 displacement with inversion at C4
Reductive AminationFormaldehyde, NH₄OAc, NaBH₃CN, MeOH, RT65–70Steric hindrance directs methyl addition
ResolutionL-Tartaric acid, EtOH, crystallization40–50Diastereomeric salt formation

Advantages : High enantiomeric excess (≥98% ee).
Limitations : Multi-step process with moderate overall yield (≈25%).

Stereoselective Fluorination of Pyrrolidine Precursors

Morpholinosulfur Trifluoride (DAST) Approach

A two-step method involves fluorination of (2S,4R)-4-hydroxy-2-methylpyrrolidine using DAST:

  • Hydroxyl Activation : Tosylation of the 4-hydroxy group with TsCl/pyridine.

  • Fluorination : DAST in DCM at −40°C, 2h.

Performance Metrics

ParameterValue
Fluorination Yield82%
ee>99% (no racemization observed)
PurificationSilica gel chromatography (EtOAc/hexane)

Key Insight : DAST selectively replaces the tosyl group without altering the 2-methyl stereochemistry.

Asymmetric Hydrogenation of Enamines

Catalytic System

Rhodium-catalyzed hydrogenation of 4-fluoro-2-methyl-1-pyrroline enamines:

  • Catalyst : Rh/(R)-BINAP.

  • Conditions : H₂ (50 psi), MeOH, RT, 24h.

Outcomes

SubstrateConversion (%)ee (%)
4-Fluoro-2-methyl-1-pyrroline9594

Note : Requires pre-synthesis of the enamine precursor, adding complexity.

Resolution via Chiral Auxiliaries

Diastereomeric Salt Formation

(±)-4-Fluoro-2-methylpyrrolidine is resolved using (R)-mandelic acid:

  • Solvent : Ethanol/water (3:1).

  • Yield : 35–40% of (2S,4R) isomer.

Comparison with Alternative Resolving Agents

Resolving AgentSolventIsolated Yield (%)ee (%)
L-Tartaric acidAcetone4599
D-DBTA*EtOAc3898
*D-DBTA = Di-p-toluoyl-D-tartaric acid

One-Pot Reductive Amination/Fluorination

Procedure

A telescoped process combines reductive amination and fluorination:

  • Reductive Amination : 4-Fluoroglutaraldehyde + methylamine → 4-fluoro-2-methylpyrrolidine.

  • In Situ HCl Salt Formation : Gaseous HCl in Et₂O.

Optimization Data

ParameterOptimal Value
Temperature0°C → RT
Reaction Time8h
Overall Yield55%

Advantage : Eliminates intermediate isolation, reducing purification steps.

Critical Analysis of Methodologies

Yield vs. Stereochemical Purity

MethodOverall Yield (%)ee (%)Key Limitation
Chiral Pool (L-Proline)2598Multi-step, low throughput
DAST Fluorination8299Requires toxic DAST
Asymmetric Hydrogenation6094High catalyst cost
One-Pot Synthesis5597Limited substrate scope

Industrial Scalability Considerations

  • Cost-Effectiveness : Chiral pool synthesis remains preferred for large-scale production despite lower yields due to L-proline availability.

  • Safety : DAST-based routes require specialized handling, making resolution methods safer for GMP environments.

Emerging Techniques

Enzymatic Resolution

Recent trials using lipase B from Candida antarctica:

  • Substrate : (±)-4-Fluoro-2-methylpyrrolidine acetate.

  • Result : 48% yield, 99% ee after 72h.

Flow Chemistry Approaches

Microreactor systems for continuous fluorination:

  • Reagent : Selectfluor in acetonitrile.

  • Residence Time : 15min, 78% conversion .

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Drug Development
(2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride plays a crucial role in the development of novel pharmaceuticals. Its fluorinated structure enhances the lipophilicity and metabolic stability of compounds, making it an attractive candidate for drug design. For instance, it has been utilized in synthesizing inhibitors targeting specific biological pathways, such as proteasome inhibition and neurotransmitter receptor modulation .

Case Study: Proteasome Inhibitors
Recent studies have highlighted the potential of fluorinated pyrrolidine derivatives as proteasome inhibitors. These compounds exhibit selective inhibition of the immunoproteasome, which is implicated in various diseases, including cancer and autoimmune disorders. The incorporation of this compound into these structures has shown to improve binding affinity and selectivity towards the target enzymes .

Biological Applications

Receptor Modulation
The compound has been studied for its interactions with dopamine receptors, particularly in the context of developing treatments for neurological disorders. Modifications to the pyrrolidine ring have been explored to enhance selectivity between dopamine D2 and D3 receptors, with promising results indicating that this compound can serve as a scaffold for creating bitopic ligands .

Table 1: Biological Activity of Pyrrolidine Derivatives

Compound StructureTarget ReceptorIC50 (nM)Selectivity
(2S,4R)-4-Fluoro-2-methylpyrrolidineD2R70.8Moderate
Fluorinated analogsD3R15High
Macrocyclic derivativesiP (LMP2)65.6-69.4High

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a versatile intermediate in organic synthesis. Its chiral nature allows for the construction of complex molecules with defined stereochemistry. It can be employed in various reactions, including nucleophilic substitutions and cyclizations to form more complex frameworks .

Case Study: Synthesis of Specialty Chemicals
In industrial applications, this compound has been utilized to synthesize specialty chemicals through multi-step synthetic routes involving fluorination and alkylation processes. The ability to manipulate its structure leads to the generation of diverse chemical entities with potential applications across pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which (2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Understanding the exact mechanism is crucial for developing its applications in medicine and other fields.

Comparison with Similar Compounds

Key Research Findings

Stereochemistry Matters : The (2S,4R) configuration in the target compound optimizes binding to biological targets compared to (2R,4R) diastereomers, as shown in PET tracer efficacy studies .

Hydrogen Bonding : Carboxylic acid derivatives form extensive hydrogen-bonding networks in the solid state, unlike the methyl-substituted target compound, which lacks -OH groups .

Lipophilicity Trends : Methyl esters exhibit higher logP values than carboxylic acids, influencing their distribution in biological systems .

Biological Activity

(2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride is a chiral compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. The hydrochloride salt form enhances its solubility, making it suitable for various biological assays.

PropertyValue
Chemical FormulaC5H10ClFN
Molecular Weight137.59 g/mol
SolubilitySoluble in water
ChiralityChiral (2S,4R)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and dipole interactions. Additionally, the compound's stereochemistry plays a crucial role in its selectivity and efficacy.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), influencing signaling pathways related to neurotransmission and metabolic regulation.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Effects : Studies suggest that this compound may modulate serotonin and norepinephrine levels, contributing to its antidepressant-like effects.
  • Cognitive Enhancement : It has been investigated for potential cognitive-enhancing properties, particularly in models of neurodegeneration.
  • Anti-inflammatory Activity : Preliminary data indicate that the compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

Case Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The mechanism was linked to increased serotonin levels in the brain.

Case Study 2: Cognitive Enhancement

In another study focusing on cognitive function, the compound was shown to improve memory retention in mice subjected to memory impairment protocols. Behavioral assays indicated enhanced learning capabilities, suggesting potential applications in treating cognitive disorders.

Case Study 3: Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of this compound in vitro. The compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare (2S,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride, and how is stereochemical purity ensured?

  • Methodology : Enantioselective synthesis is critical. Fluorination at the 4-position can be achieved via nucleophilic substitution using KF or Selectfluor® under controlled pH. Chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) are used to isolate the (2S,4R) enantiomer. Intermediate characterization by 1H^{1}\text{H}/19F^{19}\text{F}-NMR and polarimetry ensures stereochemical fidelity. For example, related fluoropyrrolidines are synthesized via cyclization of amino alcohols followed by fluorination .
  • Key Data : Purity >98% is standard, verified by COA (Certificate of Analysis) with chiral chromatography retention times .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of fluorinated pyrrolidine derivatives?

  • Methodology :

  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. For example, orthogonal crystal systems (e.g., space group P212121P2_12_12_1) with unit cell parameters (e.g., a=5.268a=5.268 Å, b=6.786b=6.786 Å, c=46.941c=46.941 Å) are analyzed to determine molecular packing .
  • NMR : 19F^{19}\text{F}-NMR distinguishes fluorine environments, while 1H^{1}\text{H}-13C^{13}\text{C} HSQC confirms substituent positions.
    • Validation : Cross-referencing crystallographic data (e.g., atomic coordinates in Table 3 ) with NMR coupling constants ensures structural accuracy.

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydrogen-bonding interactions observed in crystallographic studies of fluorinated pyrrolidines?

  • Methodology : Contradictions in hydrogen-bonding motifs (e.g., linear vs. tetrahedral geometries) arise from solvent polarity or crystal packing. For (2S,4R)-configured compounds:

  • Analyze intermolecular interactions (e.g., Cl⁻ as a hydrogen-bond acceptor in polar layers) using Mercury software.
  • Compare with analogous structures (e.g., (2S,3S,4R,5S)-pyrrolidine hydrochloride), where hydroxyl and ammonium groups form donor networks .
    • Case Study : Polar/nonpolar bilayer stacking (observed in P212121P2_12_12_1 crystals) can mask intramolecular H-bonds, requiring temperature-dependent crystallography .

Q. What computational approaches are used to predict the bioactivity of this compound in PROTAC® design?

  • Methodology :

  • Docking simulations : Model interactions between the compound (as a VHL E3 ligase ligand) and target proteins (e.g., BRD4). Software like AutoDock Vina evaluates binding affinity.
  • MD simulations : Assess stability of ternary complexes (PROTAC–target–E3 ligase) over 100-ns trajectories.
    • Experimental Validation : In vitro degradation assays (e.g., Western blot for target protein levels) correlate with computational predictions. PROTACs using similar ligands show nM-level DC50_{50} values .

Q. How do reaction conditions (solvent, temperature) impact the yield of enantiomerically pure this compound?

  • Methodology :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance fluorination rates but may reduce enantiomeric excess. Methanol/EtOAc mixtures optimize recrystallization purity .
  • Temperature control : Low temperatures (–10°C to 25°C) minimize racemization during synthesis.
    • Data : Yields drop from 85% to 60% if reaction exceeds 40°C, as shown in analogous pyrrolidine syntheses .

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